molecular formula C7H11N3O2 B13031004 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid

3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13031004
M. Wt: 169.18 g/mol
InChI Key: UPUSQQDRPCEUNX-UHFFFAOYSA-N
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Description

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid is a triazole derivative featuring a 1,2,4-triazole ring substituted with two methyl groups at the 3-position and a propanoic acid side chain. The triazole core is a heterocyclic scaffold known for its stability and versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π interactions in biological systems.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-5-8-9-6(10(5)2)3-4-7(11)12/h3-4H2,1-2H3,(H,11,12)

InChI Key

UPUSQQDRPCEUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable propanoic acid derivative under specific reaction conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The triazole ring is known to bind to metal ions, which can affect the function of metalloenzymes and other metalloproteins .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The substituents on the triazole ring and propanoic acid chain significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituents on Triazole Ring Key Structural Features References
3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid 3-dimethyl Lipophilic, no polar groups on triazole Target
3-(4,5-Di(pyridin-2-yl)-4H-triazol-3-yl)propanoic acid 4,5-di(pyridin-2-yl) Aromatic π-system enhances binding affinity
3-{[5-(3,4-Dimethoxyphenyl)-4-methyl-triazol-3-yl]sulfanyl}propanoic acid 4-methyl, 5-(3,4-dimethoxyphenyl), sulfanyl Sulfanyl group increases hydrogen bonding
3-[3-(4-Methylphenyl)-5-sulfanyl-triazol-4-yl]propanoic acid 3-(4-methylphenyl), 5-sulfanyl Used as a drug impurity reference standard
3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid 3-bromo Bromine atom introduces electronic effects

Key Observations :

  • Lipophilicity: The dimethyl substituents in the target compound increase hydrophobicity compared to analogues with polar groups (e.g., sulfanyl, amino, or bromo substituents). This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Biological Interactions : Aromatic substituents like pyridinyl () or dimethoxyphenyl () enable π-π stacking with biological targets, a feature absent in the dimethyl-substituted target compound.

Physicochemical Properties

  • Melting Points: 3-(4,5-Di(pyridin-2-yl)-4H-triazol-3-yl)propanoic acid: 197–199°C 3-[3-(4-Methylphenyl)-5-sulfanyl-triazol-4-yl]propanoic acid: Not reported, but analogous sulfanyl-containing compounds often exhibit higher melting points due to intermolecular hydrogen bonding.
  • Solubility : Sulfanyl and carboxylic acid groups (e.g., ) enhance water solubility compared to the dimethyl-substituted target compound, which likely requires organic solvents for dissolution.

Tautomerism and Stability

Triazole derivatives exhibit tautomerism between 1H- and 4H- forms. The dimethyl substituents in the target compound may stabilize the 4H-tautomer, reducing tautomeric flux compared to amino-substituted analogues (e.g., ). This stability could enhance crystallinity and shelf life.

Biological Activity

3-(Dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article presents a detailed overview of its biological activity based on diverse sources, including synthesis methods, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

The compound 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid belongs to the class of triazole derivatives. Its structure can be represented as follows:

C6H9N3O2\text{C}_6\text{H}_9\text{N}_3\text{O}_2

Synthesis methods for triazole derivatives often involve various coupling reactions. For instance, ultrasound-assisted synthesis has been reported to enhance yields significantly when synthesizing related triazole compounds . The efficiency of these methods plays a crucial role in obtaining compounds for biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoic acid have been tested against various cancer cell lines. The following table summarizes findings from recent research on related triazole compounds:

CompoundCell LineIC50 (µg/mL)Activity Level
6dHepG213.004High
6eHepG228.399Moderate
112cHCT1164.363Very High
47fT47DNot specifiedActive

In these studies, the 6d compound exhibited significant anti-proliferative activity against HepG2 liver cancer cells with an IC50 value of 13.004 µg/mL . The presence of electron-donating groups in the structure was found to enhance anticancer activity, indicating a structure-activity relationship that favors such modifications.

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. Research has shown that certain triazoles exhibit good antifungal and antibacterial activities. For example, while some derivatives have shown lower activity against Mycobacterium tuberculosis compared to standard drugs like rifampicin, others have demonstrated promising results against various fungi .

Case Studies and Research Findings

  • Case Study: Anticancer Efficacy
    • A study evaluated a series of N-substituted triazoles for their anticancer properties using MTT assays on HepG2 cells. The results indicated that modifications at specific positions on the triazole ring significantly impacted potency .
  • Case Study: Antimicrobial Screening
    • Another study screened various triazole derivatives against common pathogens and found that while some exhibited strong antifungal activity, their antibacterial effects were less pronounced . This highlights the dual nature of triazoles as potential candidates for both cancer therapy and antimicrobial applications.

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